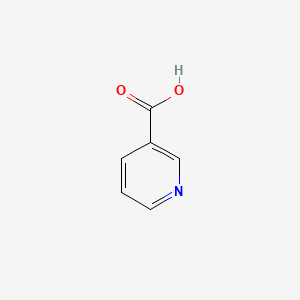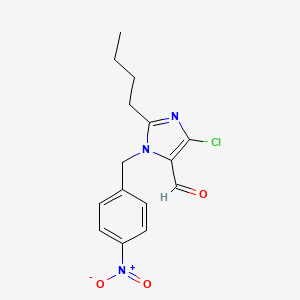
Nicanartine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant Treatment in Diabetic Retinopathy
A study by Hammes et al. (1997) investigated the effectiveness of nicanartine as an antioxidant treatment in experimental diabetic retinopathy in rats. The research found that while this compound could ameliorate certain abnormalities caused by diabetes, such as changes in endothelial cells and pericytes, it did not inhibit the increase in retinal advanced glycation end products. This suggests that this compound's antioxidant therapy has limited benefits in diabetic retinopathy, at least in this rodent model of diabetes (Hammes et al., 1997).
Lipoprotein Oxidation Resistance
Research by Dailly et al. (1996) focused on this compound's effect on lipoprotein oxidation resistance. The study found that this compound delayed the oxidation of various classes of lipoproteins, including HDL, LDL, and VLDL. The results indicate this compound's potential as an agent to improve the in vitro resistance of lipoproteins to oxidation, highlighting its role in managing oxidative stress-related disorders (Dailly et al., 1996).
Effect on Proliferative and Inflammatory Response
Wohlfrom et al. (1998) explored this compound's impact on the proliferative and inflammatory response after balloon angioplasty in a rabbit model. The study demonstrated that this compound treatment resulted in a significant reduction in cells undergoing DNA synthesis and intimal macrophages. This suggests that this compound might be effective in reducing the proliferative and inflammatory responses after interventional treatments in coronary artery disease (Wohlfrom et al., 1998).
Atherosclerosis Experimental Model
Heinle et al. (1996) examined the effects of this compound in an experimental model of atherosclerosis. The study showed decreased plaque growth and improved endothelial function in drug-treated groups, suggesting this compound's potential efficacy in reducing atherosclerotic plaque formation and enhancing vascular health (Heinle et al., 1996).
Inhibition of Lipid Peroxidation
A study by Dailly (2000) investigated this compound's ability to inhibit lipid peroxidation in human blood. This research suggests that this compound improves the in vitro resistance of LDL to oxidation and can potentially inhibit lipid peroxidation in vivo, highlighting its potential therapeuticuse in conditions involving oxidative stress and lipid peroxidation processes (Dailly, 2000).
Impact on Plasminogen Activator Inhibitor
Synthesis and Antioxidant Properties
Pugovics et al. (1998) developed a large-scale procedure for synthesizing this compound and investigated its analogues. The synthesis of this compound and its thia-analogues highlights the continued interest in developing and optimizing this compound for medical applications, particularly in relation to its antiatherosclerotic properties (Pugovics et al., 1998).
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[3-(pyridin-3-ylmethoxy)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-22(2,3)19-13-17(14-20(21(19)25)23(4,5)6)10-8-12-26-16-18-9-7-11-24-15-18/h7,9,11,13-15,25H,8,10,12,16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBBIPPQHYZTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164552 | |
| Record name | Nicanartine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150443-71-3 | |
| Record name | Nicanartine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150443713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicanartine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICANARTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85DV2PAF78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



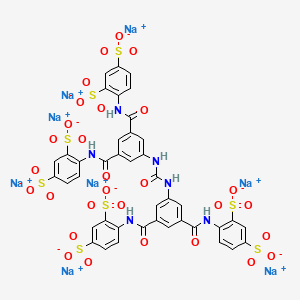

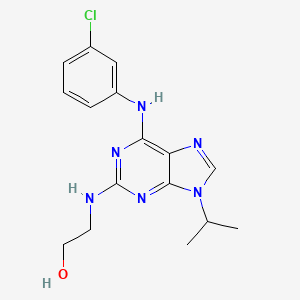
![1-(5-Bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B1678658.png)
![2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B1678660.png)

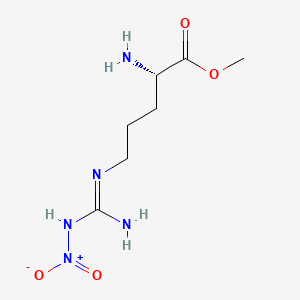
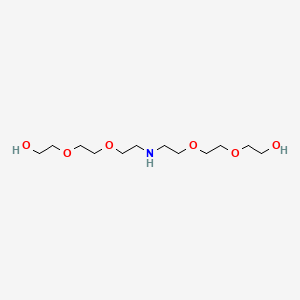


![2,5-Dioxopyrrolidin-1-yl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate](/img/structure/B1678671.png)
